molecular formula C13H16O4 B011274 6-(2-Methoxyphenyl)-6-oxohexanoic acid CAS No. 107151-39-3

6-(2-Methoxyphenyl)-6-oxohexanoic acid

Cat. No. B011274
M. Wt: 236.26 g/mol
InChI Key: JBMUVGPYRUXXDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 6-(2-Methoxyphenyl)-6-oxohexanoic acid often involves condensation reactions, as seen in the synthesis of related esters and acids. For example, the synthesis of 2-methoxy-benzoic acid esters involves condensation with various aldehydes and ketones under catalytic conditions, which may offer insights into potential synthetic pathways for 6-(2-Methoxyphenyl)-6-oxohexanoic acid (Zhao et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-(2-Methoxyphenyl)-6-oxohexanoic acid reveals the importance of conjugated systems and hydrogen bonding in determining their stability and reactivity. Single-crystal X-ray diffraction studies provide valuable information on bond lengths, angles, and the overall geometry of these molecules, which are crucial for understanding the structural characteristics of 6-(2-Methoxyphenyl)-6-oxohexanoic acid (Jin-Hao et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 6-(2-Methoxyphenyl)-6-oxohexanoic acid and its analogs can exhibit a range of reactivities depending on the functional groups present. For instance, Dieckmann condensation has been reported as an unexpected pathway in the synthesis of related compounds, highlighting the complexity of reactions that such molecules can undergo (Balo et al., 2000).

Physical Properties Analysis

The physical properties of 6-(2-Methoxyphenyl)-6-oxohexanoic acid, such as solubility, melting point, and crystal structure, are influenced by its molecular geometry and intermolecular forces. Research on similar compounds provides insights into how such properties might be predicted for 6-(2-Methoxyphenyl)-6-oxohexanoic acid. For example, the crystal structure analysis helps in understanding the solid-state properties and potential applications of these molecules (Kaur et al., 2012).

Scientific Research Applications

  • Leukotriene Synthesis : A key intermediate in leukotriene synthesis, derived from 6-(2-Methoxyphenyl)-6-oxohexanoic acid, can be synthesized from 2-cyclohexen-1-one using Schreiber's unsymmetrical ozonolysis (Hayes & Wallace, 1990).

  • Anti-Inflammatory Applications : Derivatives such as 6-aroyl-4-oxohexanoic acids have been prepared and shown potential as anti-inflammatory compounds (Short & Rockwood, 1969).

  • Pharmaceutical Analysis : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, has been used to identify important thiols in pharmaceutical formulations through fluorescent adducts (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

  • Microbial Reduction Studies : Microbial reduction of derivatives of 6-(2-Methoxyphenyl)-6-oxohexanoic acid using Schizosaccharomyces pombe has been explored, revealing potential biochemical applications (Lee, Yan, & Wang, 1997).

  • Ion Fragmentation Studies : Research into the fragmentation behavior of small oxocarboxylic acids, including 5-oxohexanoic acid, a closely related compound, has provided insights into ion fragmentation mechanisms (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).

  • Catalyzed Oxidation : The oxidation of certain ketones by dioxygen catalyzed by vanadium-containing heteropolyanions leads to the production of 6-oxoheptanoic acid, demonstrating its role in chemical synthesis (Atlamsani, Brégeault, & Ziyad, 1993).

Future Directions

: Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives

properties

IUPAC Name

6-(2-methoxyphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-17-12-8-4-2-6-10(12)11(14)7-3-5-9-13(15)16/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMUVGPYRUXXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645316
Record name 6-(2-Methoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxyphenyl)-6-oxohexanoic acid

CAS RN

107151-39-3
Record name 6-(2-Methoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Xin, XH Duan, M Yang, Y Zhang… - The Journal of Organic …, 2021 - ACS Publications
A visible light-driven, copper-catalyzed aerobic oxidative cleavage of cycloalkanones has been presented. A variety of cycloalkanones with varying ring sizes and various α-substituents …
Number of citations: 10 pubs.acs.org

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